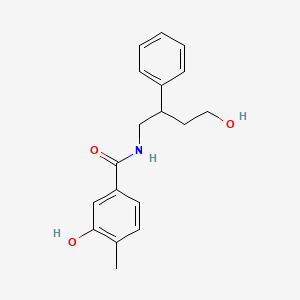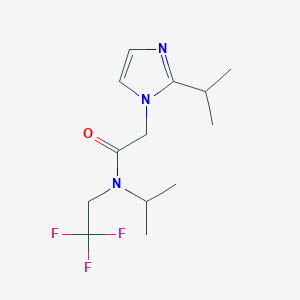
3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have significant effects on metabolism, endurance, and muscle growth.
Wirkmechanismus
3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide works by activating the PPARδ receptor, which is involved in the regulation of various metabolic processes, including lipid metabolism, glucose metabolism, and energy expenditure. Activation of the PPARδ receptor leads to increased fatty acid oxidation, which results in increased energy production and improved endurance. In addition, activation of the PPARδ receptor has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on metabolism, endurance, and muscle growth. It has been shown to increase fatty acid oxidation and improve endurance in animal models, making it a promising candidate for sports performance enhancement. In addition, it has been shown to improve insulin sensitivity and reduce inflammation, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes. Furthermore, it has been shown to increase muscle fiber size and improve muscle strength, making it a potential treatment for muscle wasting disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide in lab experiments is its high potency and selectivity for the PPARδ receptor. This allows for precise control of the dose and duration of treatment, which is important for studying its effects on metabolism and endurance. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which may limit its use in certain animal models.
Zukünftige Richtungen
There are several potential future directions for research on 3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide, including:
1. Further studies on its effects on metabolism and endurance in humans, particularly in athletes and individuals with metabolic disorders.
2. Development of more selective and potent PPARδ agonists for use in lab experiments and clinical trials.
3. Investigation of its potential therapeutic benefits in treating cancer, particularly in combination with other anticancer drugs.
4. Studies on its effects on muscle growth and strength, particularly in individuals with muscle wasting disorders.
5. Investigation of its potential side effects and toxicity, particularly in long-term use and in combination with other drugs.
In conclusion, this compound is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields. It has been shown to have significant effects on metabolism, endurance, and muscle growth, making it a promising candidate for sports performance enhancement and treatment of metabolic disorders and muscle wasting disorders. However, further research is needed to fully understand its mechanism of action, potential therapeutic benefits, and potential side effects and toxicity.
Synthesemethoden
The synthesis method of 3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide involves several steps, including the condensation of 4-methylbenzoyl chloride and 4-hydroxy-2-phenylbutyric acid, followed by the addition of hydroxylamine hydrochloride and 3-chloropropanoic acid. The resulting compound is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer treatment. It has been shown to improve endurance and reduce muscle fatigue in animal models, making it a promising candidate for sports performance enhancement. In addition, it has been shown to have significant effects on lipid metabolism and insulin sensitivity, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes. Furthermore, recent studies have shown that this compound has anticancer properties and may be effective in treating certain types of cancer.
Eigenschaften
IUPAC Name |
3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-7-8-15(11-17(13)21)18(22)19-12-16(9-10-20)14-5-3-2-4-6-14/h2-8,11,16,20-21H,9-10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDBMVDRQGWWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(CCO)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643460.png)

![N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)

![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643489.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643496.png)
![3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643502.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643510.png)
![N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydroxybenzamide](/img/structure/B7643515.png)

![1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea](/img/structure/B7643532.png)
![2-[[3-(2,5-Dimethylpyrrolidine-1-carbonyl)phenyl]methylamino]pyridine-3-carbonitrile](/img/structure/B7643542.png)

![4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride](/img/structure/B7643564.png)